molecular formula C₂₀H₂₃N₃O₃ B1141386 (1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol CAS No. 117641-40-4

(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol

Cat. No.: B1141386
CAS No.: 117641-40-4
M. Wt: 353.41
InChI Key:
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Description

(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol is a complex organic compound characterized by its unique cyclopentanol structure with azido and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Flow microreactor systems have been explored for the sustainable synthesis of similar compounds, offering advantages in terms of reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group typically yields nitro compounds, while reduction results in amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol is unique due to its specific stereochemistry and the presence of both azido and phenylmethoxy groups.

Properties

IUPAC Name

(1R,2R,3R,4S)-2-azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c21-23-22-20-17(14-25-12-15-7-3-1-4-8-15)19(11-18(20)24)26-13-16-9-5-2-6-10-16/h1-10,17-20,24H,11-14H2/t17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYVWEHNMHIWBD-YSTOQKLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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